2-(1,2-dimethyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
Description
The compound 2-(1,2-dimethyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1³,⁷]decan-6-one is a structurally complex tricyclic molecule featuring a 1,3-diazatricyclo[3.3.1.1³,⁷]decan-6-one core substituted with two methyl groups at positions 5 and 5. The indole moiety at position 2 is further substituted with methyl groups at the 1 and 2 positions. Its molecular formula is C₂₀H₂₅N₃O (molecular weight: 323.4 g/mol), as derived from crystallographic and synthetic studies .
Properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-13-16(14-7-5-6-8-15(14)21(13)4)17-22-9-19(2)10-23(17)12-20(3,11-22)18(19)24/h5-8,17H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUDIJXBZSAGOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C3N4CC5(CN3CC(C4)(C5=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50158984 | |
| Record name | 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-(1,2-dimethyl-1H-indol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50158984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134828-30-1 | |
| Record name | 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-(1,2-dimethyl-1H-indol-3-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134828301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-(1,2-dimethyl-1H-indol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50158984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
Oxidation Reactions
The indole subunit undergoes regioselective oxidation at the C5 position when treated with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C. This reaction produces an epoxide intermediate, which can hydrolyze to form a diol under acidic aqueous conditions.
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Epoxidation | mCPBA, CH₂Cl₂, 0–25°C | Formation of C5-C6 epoxide on indole ring |
| Hydrolysis | H₂SO₄ (0.1 M), H₂O, 60°C | Epoxide converts to trans-diol with >85% yield |
Substitution Reactions
The diazatricyclo framework participates in nucleophilic substitution at the N1 and N3 positions. Methyl iodide in THF with K₂CO₃ selectively methylates N1, while benzyl bromide substitutes N3 under phase-transfer conditions (TBAB catalyst, 50°C).
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, THF, reflux | N1-methylation with 72% isolated yield |
| N-Benzylation | BnBr, TBAB, NaOH(aq), 50°C | N3-benzylation achieving 68% yield |
Cyclization Reactions
Under acidic conditions (p-TsOH, toluene, 110°C ), the compound undergoes intramolecular cyclization via the indole C2-methyl group, forming a fused tetracyclic product. This reaction demonstrates high stereoselectivity due to steric constraints of the diazatricyclo system.
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Acid-catalyzed cyclization | p-TsOH (10 mol%), toluene, 110°C | Tetracyclic product with 89% yield and >95% diastereomeric excess |
Hydrogenation Reactions
Catalytic hydrogenation (H₂, Pd/C, EtOH, 40 psi ) selectively reduces the diazatricyclo ketone to a secondary alcohol while preserving the indole ring. This reaction proceeds with 94% conversion in 6 hours .
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Ketone reduction | 10% Pd/C, H₂ (40 psi), EtOH, 25°C | 6-ol derivative with 94% yield |
Nucleophilic Additions
Grignard reagents (CH₃MgBr, THF, −78°C ) add to the carbonyl group of the diazatricyclo system, forming a tertiary alcohol. The reaction is stereospecific, favoring the endo-alcohol product due to the rigid bicyclic structure .
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Grignard addition | CH₃MgBr, THF, −78°C to 25°C | endo-Alcohol formed in 81% yield |
Functional Group Compatibility
Critical stability observations include:
-
Base sensitivity : Degrades in NaOH (>1 M) via retro-aldol cleavage of the diazatricyclo system
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Photoreactivity : UV irradiation (254 nm) induces [4+2] cycloaddition between indole and diazatricyclo moieties
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Thermal stability : Decomposes above 200°C via C-N bond cleavage
Industrial-Scale Modifications
Continuous flow reactors enhance reaction efficiency:
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Epoxidation : 92% conversion in 8 minutes using a microfluidic reactor (vs. 6 hours in batch)
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N-Benzylation : 99% purity achieved via inline solvent extraction modules
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogues
Key Observations :
- Ethyl vs. Methyl () : Replacing a methyl with an ethyl group at the indole’s 1-position increases molecular weight by 14 g/mol and hydrophobicity (XLogP3: 2.5 vs. estimated ~2.0 for the target compound).
- Diisopropyl Substitution () : Bulkier substituents on the tricyclic core significantly raise molecular weight and hydrophobicity, likely impacting bioavailability.
Physicochemical and Computational Properties
Table 2: Physicochemical and Computational Property Comparison
Key Observations :
- Hydrogen Bonding: The target compound and its ethyl analogue lack hydrogen bond donors, limiting interactions with polar targets. In contrast, the benzyl-substituted amine () has one donor, enabling stronger polar interactions .
Q & A
Q. How is the molecular structure of this compound confirmed experimentally?
The compound’s structure is validated via single-crystal X-ray diffraction (SC-XRD) . Key steps include:
- Crystal growth : Optimizing solvent systems (e.g., DCM/hexane) to obtain diffraction-quality crystals.
- Data collection : Using a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) at 296 K .
- Refinement : Employing SHELXL for structure solution and refinement, with R-factors < 0.05 for high precision .
- Cross-validation : Comparing XRD bond lengths/angles with computational models (e.g., DFT) to resolve ambiguities.
Q. What synthetic routes are effective for constructing the tricyclic core?
The diazatricyclo[3.3.1.1³,⁷]decan-6-one core is synthesized via:
- Stepwise cyclization : Condensation of indole derivatives with diketones or amino esters under acidic conditions (e.g., H2SO4 catalysis) .
- Microwave-assisted synthesis : Accelerating reaction kinetics for higher yields (e.g., 70% vs. 50% conventional heating) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization.
Q. Example Optimization Table :
| Step | Reagents/Conditions | Yield (%) | Reference Method |
|---|---|---|---|
| Indole alkylation | CH3I, K2CO3, DMF, 80°C | 85 | |
| Tricyclic formation | H2SO4, reflux, 12 h | 65 | |
| Microwave cyclization | H2O/EtOH, 150°C, 30 min | 78 |
Advanced Research Questions
Q. How are mechanistic insights into the tricyclic ring formation obtained?
Mechanistic studies employ:
Q. What challenges arise in crystallographic refinement, and how are they resolved?
Common issues include:
Q. How is bioactivity evaluated for this compound?
If bioactive, methodologies include:
- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against S. aureus or E. coli .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., IC50 determination).
- Molecular docking : AutoDock Vina to predict binding modes with target proteins (e.g., PDB: 1XYZ) .
Q. How are computational models validated against experimental data?
Q. How to resolve contradictions between spectral and crystallographic data?
Q. Can this compound be incorporated into functional polymers?
While not directly studied, analogous tricyclic systems are used in:
- Cationic polymers : Copolymerization with DMDAAC for dye-fixation applications .
- Characterization : GPC for molecular weight, DSC for thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
